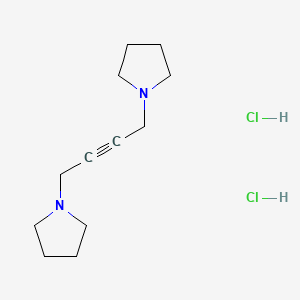

Tremorine dihydrochloride

Description

Properties

CAS No. |

300-68-5 |

|---|---|

Molecular Formula |

C12H22Cl2N2 |

Molecular Weight |

265.22 g/mol |

IUPAC Name |

1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidine;dihydrochloride |

InChI |

InChI=1S/C12H20N2.2ClH/c1-2-8-13(7-1)11-5-6-12-14-9-3-4-10-14;;/h1-4,7-12H2;2*1H |

InChI Key |

ASHYBFCDTYPECZ-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)CC#CCN2CCCC2.Cl.Cl |

Canonical SMILES |

C1CCN(C1)CC#CCN2CCCC2.Cl.Cl |

Other CAS No. |

300-68-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Historical Context of Tremorine Dihydrochloride in Neuropharmacology

Early Discoveries and Initial Applications in Experimental Research

In 1956, G.M. Everett and his colleagues first reported the striking pharmacological effects of Tremorine (B1213734). nih.gov Their initial research demonstrated that the administration of this compound to animals induced a range of parasympathomimetic effects, most notably a pronounced and persistent tremor. nih.gov This observation was of immediate interest to the scientific community, as the induced tremors bore a remarkable resemblance to the clinical manifestations of Parkinson's disease.

This discovery led to the rapid adoption of Tremorine as a tool for screening potential anti-Parkinsonian drugs. The underlying principle was straightforward: a compound that could counteract the tremors induced by Tremorine in animal models might also be effective in alleviating the symptoms of Parkinson's disease in humans. This approach provided a much-needed in vivo model for the preliminary evaluation of novel therapeutic agents.

Further research into the mechanism of action of Tremorine revealed that it is a prodrug, meaning it is converted into its active form within the body. This active metabolite was identified as oxotremorine (B1194727), a potent agonist of muscarinic acetylcholine (B1216132) receptors. This finding was crucial, as it implicated the cholinergic system in the generation of tremors and provided a more specific target for pharmacological intervention. The relationship between the administration of Tremorine and its active metabolite, oxotremorine, and the resulting physiological effects became a key area of investigation. For instance, studies in rats demonstrated a direct correlation between the injection of these compounds and changes in brain acetylcholine concentrations, which coincided with the onset and intensity of tremors.

Evolution of its Use as a Research Tool in Movement Disorder Pathophysiology

The utility of Tremorine dihydrochloride (B599025) and its active metabolite, oxotremorine, soon evolved beyond simple drug screening. As researchers delved deeper into their pharmacological effects, these compounds became instrumental in elucidating the complex neurochemical circuitry underlying movement disorders. The ability to reliably induce a parkinsonian-like state in animals provided an invaluable model for investigating the pathophysiology of these conditions.

The Tremorine-induced tremor model allowed for the systematic study of the role of various neurotransmitter systems in motor control. By observing how different pharmacological agents modulated the effects of Tremorine, researchers could piece together the intricate interplay between cholinergic, dopaminergic, and other neurotransmitter pathways. For example, it was discovered that anticholinergic drugs were effective in antagonizing Tremorine-induced tremors, reinforcing the understanding of the cholinergic system's involvement in Parkinson's disease.

The development of quantitative methods to measure tremor in animal models further enhanced the value of Tremorine as a research tool. nih.gov Techniques such as power spectral analysis allowed for the precise characterization of tremor frequency and intensity, enabling more rigorous and reproducible experimental designs. nih.gov This quantitative approach facilitated detailed dose-response studies, providing clear data on the relationship between the dosage of Tremorine or oxotremorine and the severity of the resulting motor effects. For example, research established clear threshold doses for the induction of tremor in different animal species. In mice, the threshold dose of oxotremorine to elicit tremor was found to be above 50 micrograms/kg, while in rats, it was above 150 micrograms/kg. nih.gov

The following table presents a summary of early research findings quantifying the effects of Tremorine and its active metabolite, oxotremorine, on motor function in animal models.

Early Research Findings on Tremorine and Oxotremorine

| Compound | Animal Model | Dosage | Observed Effect | Quantitative Measurement |

|---|---|---|---|---|

| Tremorine | Mice | Dose-dependent | Induction of tremor | The sum of the mean square value of tremor increased with the dose over a 45-minute period. nih.gov |

| Oxotremorine | Mice | > 50 µg/kg (SC) | Threshold for tremor induction | Tremor observed at doses above this threshold. nih.gov |

| Oxotremorine | Rats | > 150 µg/kg (SC) | Threshold for tremor induction | Tremor observed at doses above this threshold. nih.gov |

Experimental Models of Parkinsonism Induced by Tremorine Dihydrochloride

Development and Characterization of Tremorine-Induced Tremor Models

The administration of tremorine (B1213734) and its active metabolite, oxotremorine (B1194727), has been a foundational method for creating animal models that exhibit tremor, a key feature of Parkinson's disease. oup.com These models have been crucial for investigating the underlying pathophysiology of tremors and for the initial screening of potential anti-Parkinsonian drugs. ontosight.aioup.com

Rodent Models (e.g., Mice, Rats)

Rodents, particularly mice and rats, are the most common subjects for developing tremorine-induced tremor models due to their well-understood genetics and physiology. nih.govnih.gov

Mice: The administration of tremorine to mice induces pronounced tremors, making them a primary model for studying this motor deficit. oup.comresearchgate.net Research has shown that different inbred mouse strains can exhibit varying sensitivity to the effects of tremorine, highlighting a genetic component in the response to cholinergic stimulation. nih.gov For instance, studies have noted significant inter-strain differences in the degree and duration of hypothermia, another effect of tremorine, with BALB/c and Simpson strains being particularly sensitive to oxotremorine. nih.gov

Rats: Rats are also extensively used to model tremorine-induced tremors. oup.comnih.gov Studies in rats have helped to elucidate the neural pathways involved in these tremors. For example, research has suggested that the tremor originates in the neostriatum and that its intensity and frequency are influenced by different basal ganglia efferent pathways. nih.gov Lesioning studies in rats have shown that the intensity of the tremor may involve strio-entopeduncular-cortical projections, while the frequency is determined by projections to the midbrain and brainstem. nih.gov

Table 1: Key Findings in Rodent Models of Tremorine-Induced Tremor

| Feature | Finding | Animal Model |

|---|---|---|

| Origin of Tremor | Believed to originate in the neostriatum. | Rats |

| Neural Pathways | Intensity is influenced by strio-entopeduncular-cortical projections; frequency is influenced by projections to the midbrain and brainstem. | Rats |

| Genetic Sensitivity | Different inbred strains show varied sensitivity to tremorine's effects. | Mice |

Non-Rodent Mammalian Models

While less common than rodent models, tremorine has also been used to induce tremors in other mammalian species to explore the neuropharmacology of movement disorders.

Primates: Non-human primate models, such as macaques, are valuable for Parkinson's disease research due to their closer phylogenetic relationship to humans. atuka.com While MPTP is a more commonly used agent to induce parkinsonism in primates, tremorine has been used in early studies to investigate cholinergic mechanisms of tremor. atuka.comnih.gov

Pigs: The "campus syndrome" in Pietrain pigs, which involves tremor, has been suggested as a potential model for human orthostatic tremor, although this is not directly induced by tremorine. nih.gov

Behavioral Characterization of Tremorine-Induced Phenotypes

The administration of tremorine induces a distinct set of behavioral changes, with tremor being the most prominent.

Quantitative Assessment of Tremor Characteristics

To objectively measure the effects of tremorine and potential therapeutic agents, quantitative methods have been developed to analyze the characteristics of the induced tremor. researchgate.net

A common method involves power spectral analysis of the movement of a magnet attached to the animal, typically a mouse. researchgate.netnih.gov This technique allows for the determination of the tremor's frequency composition and severity. researchgate.netnih.gov The power spectral density function defines the frequency of the tremor, and the mean square value of the data can quantify its intensity. researchgate.net In rats, tremorine has been shown to produce a high-intensity tremor with a frequency of 8-9 Hz in the hind limbs. oup.com

Table 2: Quantitative Characteristics of Tremorine-Induced Tremor

| Parameter | Method of Measurement | Typical Findings in Rodents |

|---|---|---|

| Frequency | Power spectral analysis | 8-9 Hz in rat hind limbs. oup.com |

| Intensity | Power spectral density (mean square value) | Varies depending on the study and animal model. researchgate.net |

Other Pharmacologically-Induced Motor Phenotypes

Beyond tremor, tremorine administration can induce other motor phenotypes that are relevant to the study of Parkinsonism.

Rigidity: In rats, tremorine has been shown to increase hind leg muscle tone, a state analogous to rigidity in Parkinson's disease. oup.com This effect can be measured and has been shown to be partially antagonized by certain treatments. oup.com

Akinesia and Motor Impairment: Tremorine can cause a general reduction in motor activity, sometimes referred to as akinesia. ijpp.com This is often observed as an inability of the animal to maintain its balance on a rotating rod, a common test of motor coordination. ijpp.com

Peripheral Cholinergic Effects: Tremorine also produces a range of peripheral effects due to its cholinergic agonist activity, including salivation, lacrimation, and diarrhea. ijpp.com While not direct motor phenotypes of Parkinson's disease, their presence is a characteristic of this pharmacological model. ijpp.com

Methodological Approaches for Inducing Tremorine-Mediated Effects

The standard method for inducing the effects of tremorine in animal models is through systemic administration, typically via intraperitoneal (i.p.) injection. nih.govoup.comnih.gov The active metabolite, oxotremorine, can also be administered directly. oup.com

To investigate the specific neural circuits involved, researchers have combined tremorine administration with other experimental techniques. For example, lesioning specific brain nuclei, such as the neostriatum or subthalamic nucleus, before tremorine administration has helped to identify the pathways mediating the tremor. nih.gov Furthermore, pretreatment with other pharmacological agents, such as beta-adrenoceptor antagonists or monoamine oxidase inhibitors, has been used to study the interaction of different neurotransmitter systems in the generation of tremorine-induced effects. nih.govoup.com

Strengths and Limitations of Tremorine Models in Neurodegenerative Research

The use of tremorine dihydrochloride (B599025) and its active metabolite, oxotremorine, to induce experimental models of parkinsonism has been a long-standing practice in neuropharmacological research. nih.govwikipedia.org These models are valued for their ability to replicate specific motor symptoms, primarily tremor, which is a key feature of Parkinson's disease. wikipedia.orgbiopharmanotes.com However, the model also possesses significant limitations that restrict its scope in the broader context of neurodegenerative research. A thorough understanding of both its strengths and weaknesses is crucial for the appropriate application of this model.

Strengths of the Tremorine Model

The primary strength of the tremorine-induced model lies in its capacity to reliably and rapidly produce parkinsonian-like tremors in laboratory animals. biopharmanotes.com This makes it an exceptionally useful tool for the initial screening and evaluation of potential anti-parkinsonian drugs, particularly those targeting symptomatic relief of tremor. nih.govslideshare.net The model's utility is rooted in its mechanism of action; tremorine is a potent cholinergic agent that crosses the blood-brain barrier and is metabolized to oxotremorine. ontosight.ainih.gov Oxotremorine then acts as a powerful agonist at muscarinic acetylcholine (B1216132) receptors in the central nervous system, leading to a surge in cholinergic activity that manifests as tremors and other motor disturbances. ontosight.ainih.gov

This direct and acute pharmacological action allows for high-throughput screening of compounds with anticholinergic properties or other mechanisms that can counteract these effects. biopharmanotes.comslideshare.net Researchers can quickly assess the efficacy of a test compound by observing its ability to reduce or eliminate the tremors induced by tremorine or oxotremorine. slideshare.netnih.gov This makes the model efficient for identifying drugs that may modulate the cholinergic system, which is known to be imbalanced in Parkinson's disease. nih.govphysio-pedia.com

Limitations of the Tremorine Model

Despite its utility in symptom-based screening, the tremorine model has significant limitations, primarily because it does not replicate the core pathology of Parkinson's disease. nih.govnih.gov Parkinson's is fundamentally a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. nih.govfrontiersin.org The tremorine model does not cause this hallmark neurodegeneration. nih.govmdpi.com The symptoms it produces are the result of an acute, reversible pharmacological effect on the cholinergic system, not chronic and progressive cell death. nih.gov

This fundamental difference means the tremorine model is unsuitable for studying the underlying causes of Parkinson's disease, its progression, or the efficacy of neuroprotective therapies aimed at slowing or halting the degenerative process. nih.govmdpi.com Furthermore, while tremor is a visible symptom, Parkinson's disease encompasses a range of other motor and non-motor symptoms, such as bradykinesia, rigidity, and postural instability, which are not as reliably replicated in the tremorine model. nih.gov

In comparison to other neurotoxin-based models like those using 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), the tremorine model falls short in mimicking the disease's pathophysiology. nih.govresearchgate.netnih.gov The 6-OHDA and MPTP models induce the actual degeneration of dopaminergic neurons, providing a more pathologically relevant platform for investigating neuroprotective strategies and the consequences of dopamine (B1211576) depletion. nih.govmdbneuro.com These models, while also having their own limitations, allow for the study of disease mechanisms at a level that the purely symptomatic tremorine model cannot achieve. nih.govfrontiersin.org

Data on Tremorine Model Characteristics

| Aspect | Strengths | Limitations |

|---|---|---|

| Pathophysiological Relevance | Induces parkinsonian-like tremor, a key motor symptom. wikipedia.orgbiopharmanotes.com | Does not cause dopaminergic neurodegeneration, the core pathology of Parkinson's disease. nih.govmdpi.com |

| Mechanism of Action | Relies on a well-understood cholinergic mechanism (muscarinic receptor agonism). ontosight.ainih.gov | Symptoms are acute and reversible, not reflecting the progressive nature of the disease. nih.gov |

| Research Applications | Excellent for high-throughput screening of anti-tremor and anticholinergic drugs. nih.govslideshare.netslideshare.net | Unsuitable for testing neuroprotective or disease-modifying therapies. nih.govmdpi.com |

| Symptom Replication | Reliably produces tremor. biopharmanotes.com | Poorly replicates other cardinal symptoms like bradykinesia and rigidity. nih.gov |

| Comparison to Other Models | Provides a simple and rapid method for inducing a specific symptom. | Lacks the pathological complexity of models like 6-OHDA and MPTP that cause neuronal death. nih.govresearchgate.netnih.gov |

Neurobiological Mechanisms of Tremorine Dihydrochloride Action

Cholinergic System Modulation

The most prominent and well-documented effect of tremorine (B1213734) is its potent modulation of the central cholinergic system. This system, which uses acetylcholine (B1216132) (ACh) as its primary neurotransmitter, is integral to numerous functions, including motor control, learning, and memory. frontiersin.org Tremorine disrupts the normal functioning of this system, leading to a state of cholinergic hyperactivity that is central to its tremor-inducing properties.

The effects of tremorine are primarily attributable to its active metabolite, oxotremorine (B1194727), which acts as a powerful agonist at cholinergic receptors. nih.govnih.gov These receptors are broadly divided into two main types: muscarinic and nicotinic. nih.gov

Muscarinic Receptors: Oxotremorine is a potent, non-selective agonist at muscarinic acetylcholine receptors (mAChRs). nih.govnih.gov These are G-protein-coupled receptors that mediate slower, more sustained synaptic responses. nih.gov There are five subtypes of muscarinic receptors (M1-M5), which are widely distributed throughout the central nervous system. youtube.com The activation of these receptors by oxotremorine is considered the principal mechanism underlying the compound's tremorgenic effects. The widespread activation of M1-M3 receptors, in particular, leads to significant alterations in neuronal excitability and neurotransmitter release in motor circuits. frontiersin.orgyoutube.com

Table 1: Agonist Activity of Tremorine's Metabolite (Oxotremorine)

| Receptor Type | Primary Action | Key Subtypes Involved | Functional Consequence |

|---|---|---|---|

| Muscarinic (mAChRs) | Potent, Non-selective Agonist | M1, M2, M3, M4, M5 | Primary driver of tremor and autonomic symptoms |

| Nicotinic (nAChRs) | Indirect stimulation via increased ACh | Neuronal (NN) and Muscle (NM) types | Contributes to generalized cholinergic hyperactivity |

Administration of tremorine leads to a significant and sustained increase in the concentration of acetylcholine in the brain. nih.govnih.gov Studies in rats have demonstrated that shortly after injection, tremorine produces a marked elevation in whole-brain acetylcholine levels, which coincides with the onset of tremors. nih.gov This accumulation of ACh profoundly impacts cholinergic transmission pathways, which include projections from the basal forebrain and brainstem to the cortex, hippocampus, and basal ganglia. youtube.com By amplifying cholinergic signals throughout these critical motor and cognitive circuits, tremorine and its metabolite induce a state of system-wide over-activation, which is a key factor in the development of its characteristic motor symptoms.

Dopaminergic System Involvement

The dopaminergic system, crucial for motor control, motivation, and reward, is significantly impacted by the cholinergic storm induced by tremorine. The interplay between the cholinergic and dopaminergic systems is a critical aspect of tremorine's mechanism of action.

In the striatum, a key component of the basal ganglia motor loop, a delicate balance between acetylcholine and dopamine (B1211576) is essential for smooth, controlled movement. nih.govhfsp.org Dopamine generally exerts an inhibitory influence, while acetylcholine has an excitatory effect on the neural pathways that control movement. parkinsonsnewstoday.com In conditions like Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system, disrupting this crucial balance and causing motor deficits, including tremor. hfsp.orgparkinsonsnewstoday.com

Tremorine administration pharmacologically mimics this state of imbalance. By potently stimulating the cholinergic system, it creates a functional state of cholinergic dominance, effectively overriding the normal regulatory influence of the dopaminergic system. nih.gov This disruption of the dopamine-acetylcholine equilibrium is a cornerstone of the pathophysiology of parkinsonian tremor and is replicated in the tremorine model. nih.gov

The generation of tremors (tremorogenesis) is closely linked to pathological oscillations within the cortico-basal ganglia-thalamo-cortical loop. The loss of dopaminergic neurons in the substantia nigra pars compacta is a primary event in Parkinson's disease that leads to these oscillations. nih.govpreprints.org While tremorine does not directly cause the degeneration of dopaminergic neurons, the profound cholinergic hyperactivity it induces functionally opposes the actions of the dopaminergic system. This intense cholinergic stimulation alters the firing patterns of neurons within the basal ganglia, promoting the synchronous and rhythmic activity that manifests as tremor. nih.gov Anticholinergic drugs are known to alleviate tremor in Parkinson's disease by helping to restore the dopamine-acetylcholine balance, further underscoring the importance of this interaction. nih.gov

Monoaminergic System Interactions (e.g., Serotonin (B10506), Noradrenaline, Histamine)

Beyond the cholinergic and dopaminergic systems, tremorine's effects are also modulated by its interactions with other monoaminergic neurotransmitter systems.

Research into the effects of various drugs on oxotremorine-induced tremors has provided significant insights into these interactions. nih.gov A key study investigated how depleting specific monoamines affected the intensity of these tremors in rats. The findings revealed that not all monoaminergic systems play an equal role.

Serotonin: The serotonergic system has been implicated in various types of tremor. droracle.ainih.gov However, experimental evidence suggests its role in the tremor induced by oxotremorine may be limited. Specifically, depletion of brain 5-hydroxytryptamine (serotonin) with (±)-p-chlorophenylalanine did not inhibit the tremors caused by oxotremorine. nih.gov This suggests that the serotonergic pathways are not principal mediators of this particular type of cholinergic-induced tremor.

Noradrenaline: In contrast to serotonin, the noradrenergic system appears to play a significant role. nih.gov Drugs that decrease the concentration of brain noradrenaline, such as reserpine (B192253), (±)-α-methylmetatyrosine, and diethyldithiocarbamic acid, were found to inhibit oxotremorine-induced tremor. nih.gov This indicates that intact noradrenergic transmission is necessary for the full expression of the tremorgenic effects of cholinergic agonists, highlighting a critical interaction between these two systems in the central control of motor activity.

Histamine (B1213489): The histaminergic system is another modulator of central nervous system function, and evidence suggests it may be involved in the pathophysiology of tremor. nih.govfrontiersin.org Animal studies have shown that histaminergic modulation can influence tremor. nih.gov While direct studies on the interaction between tremorine and the histamine system are less common, the known interplay between cholinergic and histaminergic systems in regulating arousal and motor control suggests a potential for indirect modulation. nih.gov

Table 2: Effect of Monoamine Depletion on Oxotremorine-Induced Tremor

| Monoamine System | Experimental Finding | Implication for Tremor Mechanism |

|---|---|---|

| Serotonin (5-HT) | Depletion did not inhibit tremor. nih.gov | Suggests a non-essential role in this specific tremor model. |

| Noradrenaline | Depletion did inhibit tremor. nih.gov | Indicates that noradrenergic pathways are necessary for the expression of cholinergic-induced tremor. |

Role of Other Neurotransmitter Systems (e.g., GABAergic, Glutamatergic)

The action of Tremorine dihydrochloride (B599025), primarily a potent muscarinic cholinergic agonist, extends beyond the cholinergic system, indirectly influencing other critical neurotransmitter pathways, notably the GABAergic and glutamatergic systems. This modulation is not a result of direct binding to GABA or glutamate (B1630785) receptors, but rather a consequence of the intricate interplay between the cholinergic system and these major inhibitory and excitatory networks in the brain. The active metabolite of Tremorine, Oxotremorine, has been the subject of most research in this area, providing insights into these complex interactions.

Modulation of the GABAergic System

Evidence suggests that cholinergic activation by agents like Tremorine can exert a modulatory influence on the release of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Studies have demonstrated that muscarinic receptor activation can lead to a decrease in GABA release in specific brain regions, such as the striatum. This inhibitory effect on GABAergic transmission is thought to be mediated by presynaptic muscarinic receptors located on GABAergic nerve terminals.

While direct quantitative data on Tremorine dihydrochloride's effect on GABA levels is limited, research on its active metabolite, Oxotremorine, and other muscarinic agonists provides a framework for understanding its potential impact. For instance, cholinergic agonists have been shown to influence the activity of GABAergic neurons and the release of GABA, which can, in turn, affect motor control and the generation of tremor. The precise nature of this interaction is complex and can vary depending on the specific brain region and the subtypes of muscarinic and GABA receptors involved.

Influence on the Glutamatergic System

The glutamatergic system, the principal excitatory neurotransmitter system in the brain, is also subject to cholinergic modulation. The activation of muscarinic receptors by Tremorine and its metabolite, Oxotremorine, can influence glutamate transmission through various mechanisms.

Research has shown that muscarinic agonists can have dual effects on glutamate release, sometimes causing a potentiation and at other times an inhibition. This variability is dependent on the specific muscarinic receptor subtypes (e.g., M1 vs. M2) that are activated and the brain region being examined. For example, in the nucleus accumbens, the muscarinic agonist oxotremorine M has been observed to potentiate optogenetically evoked glutamate release from midbrain dopamine axonal projections. Conversely, the same agonist inhibited electrically evoked excitatory postsynaptic currents (EPSCs), which are mediated by glutamate, in the same region. nih.gov

Furthermore, studies have indicated that the pathogenesis of tremor in certain animal models involves ionotropic glutamate receptors, particularly NMDA receptors. nih.gov While not a direct effect of Tremorine, this highlights the importance of the glutamatergic system in the expression of tremor, the primary symptom induced by this compound. The cholinergic stimulation provided by Tremorine likely interacts with this underlying glutamatergic activity to produce its characteristic motor effects.

The following table summarizes the observed effects of muscarinic agonists on GABAergic and glutamatergic transmission based on available research, providing a proxy for the potential actions of this compound.

| Neurotransmitter System | Effect of Muscarinic Agonist | Brain Region Studied | Observed Effect |

| GABAergic | Inhibition of GABA release | Striatum | Decreased release of GABA |

| Glutamatergic | Potentiation of glutamate release | Nucleus Accumbens | Increased amplitude of optogenetically evoked EPSCs |

| Glutamatergic | Inhibition of glutamate transmission | Nucleus Accumbens | Decreased amplitude of electrically evoked EPSCs |

Interactive Data Table

| Neurotransmitter System | Effect of Muscarinic Agonist | Brain Region Studied | Observed Effect |

|---|---|---|---|

| GABAergic | Inhibition of GABA release | Striatum | Decreased release of GABA |

| Glutamatergic | Potentiation of glutamate release | Nucleus Accumbens | Increased amplitude of optogenetically evoked EPSCs |

| Glutamatergic | Inhibition of glutamate transmission | Nucleus Accumbens | Decreased amplitude of electrically evoked EPSCs |

Pharmacological Modulation of Tremorine Dihydrochloride Induced Effects

Antagonism of Tremorine-Induced Tremor

The tremorgenic effects of tremorine (B1213734), which are primarily mediated by the overstimulation of muscarinic acetylcholine (B1216132) receptors in the central nervous system, can be counteracted by various pharmacological agents. These antitremorgenic compounds work through different mechanisms to restore normal motor control.

Muscarinic antagonists directly block the action of acetylcholine and its agonists, such as tremorine, at muscarinic receptors. This blockade is a cornerstone of symptomatic treatment for various forms of tremor.

Atropine (B194438) and Scopolamine (B1681570): These classical, non-selective muscarinic antagonists have demonstrated efficacy in reversing tremor induced by cholinomimetics. Their ability to cross the blood-brain barrier allows them to exert central effects. Studies have shown that atropine can inhibit oxotremorine-induced tremor, a closely related model to tremorine-induced tremor. Similarly, scopolamine has been shown to reverse physostigmine-induced tremor, providing evidence for a cholinergic mechanism that is also relevant to the action of tremorine.

Trihexyphenidyl and Benztropine: These synthetic antimuscarinic drugs are widely used in the management of Parkinsonian tremor. They exhibit a higher affinity for the M1 subtype of muscarinic receptors. While specific studies detailing their effects on tremorine-induced tremor are limited, their established mechanism of action in blocking central cholinergic activity suggests a strong theoretical basis for their efficacy in this model. Benztropine, which also possesses antihistaminic properties, is known to correct the imbalance between acetylcholine and dopamine (B1211576), which is a key factor in tremor pathophysiology. drugs.com Trihexyphenidyl has shown consistent improvement in neurological defects, including tremor, over long-term use. nih.gov

| Muscarinic Antagonist | Primary Mechanism of Action | Receptor Selectivity | Key Research Findings in Cholinergic Tremor Models |

|---|---|---|---|

| Atropine | Competitive, non-selective muscarinic receptor antagonist | Non-selective (M1-M5) | Effectively inhibits oxotremorine-induced tremor. researchgate.net |

| Scopolamine | Competitive, non-selective muscarinic receptor antagonist | Non-selective (M1-M5) | Reverses physostigmine-induced tremor. |

| Trihexyphenidyl | Selective M1 muscarinic receptor antagonist | Preferentially M1 | Demonstrated consistent improvement in neurological defects including tremor. nih.gov |

| Benztropine | Selective M1 muscarinic receptor antagonist; Dopamine reuptake inhibitor | Preferentially M1 | Corrects acetylcholine-dopamine imbalance. drugs.com |

Beta-adrenergic blocking agents, or beta-blockers, are another class of drugs found to be effective in managing certain types of tremor. Their mechanism in the context of tremorine-induced effects is thought to involve both central and peripheral actions.

Propranolol (B1214883): A non-selective beta-blocker, propranolol has been shown to reduce tremor in various experimental models. nih.govnih.govresearchgate.netresearchgate.net Its ability to penetrate the central nervous system allows it to modulate central noradrenergic pathways that can influence tremor. Studies in animal models of essential tremor have demonstrated that propranolol can significantly suppress harmaline-induced tremor. nih.gov While direct studies on tremorine-induced tremor are not extensively detailed in recent literature, its broad anti-tremor activity suggests a potential therapeutic role.

Practolol (B1678030), Sotalol, and Oxprenolol: The effects of other beta-blockers on tremor have also been investigated. Sotalol, another non-selective beta-blocker, has shown efficacy in reducing essential tremor. drugbank.com However, a study on lithium-induced tremor found that both propranolol and practolol produced significantly more tremor than placebo. eurekaselect.com Oxprenolol has been evaluated for medication-induced tremor with some evidence of a minimal-to-moderate effect. nih.gov The differential effects of these agents may relate to their varying degrees of beta-1 and beta-2 receptor blockade, as well as their intrinsic sympathomimetic activity.

| Beta-Adrenoceptor Antagonist | Selectivity | Intrinsic Sympathomimetic Activity (ISA) | Noteworthy Research Findings in Tremor Models |

|---|---|---|---|

| Propranolol | Non-selective (β1 and β2) | No | Reduces tremor in various experimental models, including harmaline-induced tremor. nih.govnih.govresearchgate.netresearchgate.netnih.gov |

| Practolol | Cardioselective (β1) | Yes | In a study on lithium-induced tremor, it produced more tremor than placebo. eurekaselect.com |

| Sotalol | Non-selective (β1 and β2) | No | Demonstrated efficacy in reducing essential tremor. drugbank.com |

| Oxprenolol | Non-selective (β1 and β2) | Yes | Showed a minimal-to-moderate effect on medication-induced tremor. nih.gov |

A variety of other compounds with different mechanisms of action have been explored for their potential to counteract tremor.

Mephenesin (B1676209), Pempidine (B1200693), and Clonazepam: Research into the effects of these agents specifically on tremorine-induced tremor is limited in recent scientific literature. Clonazepam, a benzodiazepine, has been reported to be of some value in treating benign essential tremor in open trials, though a double-blind study did not find it to be an effective therapy. nih.gov Its mechanism is thought to involve the enhancement of GABAergic inhibition in the central nervous system. The potential efficacy of mephenesin (a muscle relaxant) and pempidine (a ganglionic blocker) in tremorine models would likely be related to their respective actions on polysynaptic reflexes and nicotinic acetylcholine receptors, though specific data is scarce.

Effects of Cholinesterase Inhibitors in Tremorine Models

Cholinesterase inhibitors, by preventing the breakdown of acetylcholine, increase its concentration in the synaptic cleft. This action would be expected to potentiate the effects of a cholinergic agonist like tremorine.

Physostigmine (B191203) and Neostigmine (B1678181): Physostigmine, a tertiary amine, can cross the blood-brain barrier and exert central effects, while neostigmine, a quaternary ammonium (B1175870) compound, acts primarily in the periphery. mhmedical.commhmedical.comumich.edu In experimental settings, physostigmine is itself used to induce tremor, which can be antagonized by anticholinergic drugs. The co-administration of a cholinesterase inhibitor with tremorine would theoretically lead to a more pronounced and prolonged cholinergic stimulation, exacerbating tremor and other cholinomimetic effects. This synergistic toxicity has been observed when physostigmine or neostigmine are combined with agents that reduce adrenergic activity, leading to a cholinergic/adrenergic imbalance. mhmedical.com

Neuroprotective Strategies Evaluated in Tremorine-Induced Models

The neurotoxic potential of sustained cholinergic overstimulation has led to the investigation of neuroprotective strategies in various experimental models of neurodegeneration. However, specific research on neuroprotection in tremorine-induced models is not as extensive as in models using toxins like MPTP or 6-hydroxydopamine.

NMDA Antagonists, Dopamine Agonists, and Antioxidants: The rationale for exploring these agents in a tremorine model stems from the downstream effects of cholinergic hyperactivity, which can include excitotoxicity and oxidative stress.

NMDA Receptor Antagonists: By blocking the N-methyl-D-aspartate (NMDA) receptor, these agents can prevent excessive calcium influx into neurons, a key step in the excitotoxic cascade. While extensively studied in models of stroke and other neurodegenerative diseases, their specific application in tremorine-induced neurotoxicity is an area requiring further investigation. nih.govbenthamscience.comsemanticscholar.orgnih.gov

Dopamine Agonists: These agents could potentially offer neuroprotection by reducing the metabolic stress on dopaminergic neurons and through direct antioxidant effects. Preclinical studies have shown that dopamine agonists can protect dopaminergic neurons from various toxins. nih.goveurekaselect.comcore.ac.uknih.gov

Antioxidants: Oxidative stress is a common pathway in many neurodegenerative processes. Antioxidants, by scavenging free radicals, can mitigate cellular damage. Therapeutic strategies using antioxidants are being explored for a range of neurodegenerative disorders, and their potential benefit in a model of cholinergic-induced oxidative stress is a logical area for future research. semanticscholar.orgnih.govdntb.gov.uanrfhh.commdpi.com

Neurochemical Alterations Induced by Tremorine Dihydrochloride

Enzymatic Activity Modulation

The neurochemical alterations induced by Tremorine (B1213734) dihydrochloride (B599025) are intrinsically linked to the modulation of key enzymatic activities within the brain. While direct studies on Tremorine's effect on specific enzymes are limited, the observed changes in neurotransmitter levels strongly suggest an influence on the enzymes responsible for their synthesis, degradation, and metabolism.

The significant increase in brain acetylcholine (B1216132) levels points towards a modulation of acetylcholinesterase (AChE) , the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. A reduction in AChE activity would lead to an accumulation of acetylcholine, consistent with the cholinergic hyperactivity observed with Tremorine. Indeed, the use of AChE inhibitors in various neurodegenerative diseases highlights the critical role of this enzyme in maintaining cholinergic balance. mdpi.com The relationship between the anti-tremor effects of certain drugs and their anti-acetylcholine properties further underscores the importance of the cholinergic system and, by extension, AChE activity in the mechanism of Tremorine. nih.govdocumentsdelivered.com

The observed decrease in norepinephrine (B1679862) and increase in serotonin (B10506) suggest a potential influence on monoamine oxidase (MAO) , a key enzyme in the degradation of monoamine neurotransmitters. There are two main isoforms of this enzyme, MAO-A and MAO-B. MAO inhibitors are a class of drugs used in the treatment of Parkinson's disease, the very condition Tremorine is often used to model. nih.govmedscape.com Some tremorogenic drugs have been shown to inhibit MAO activity, with some selectivity towards MAO-B. nih.gov This raises the possibility that Tremorine may exert part of its effects through the inhibition of MAO, leading to altered monoamine levels.

Table 2: Potentially Modulated Enzymes by Tremorine Dihydrochloride

| Enzyme | Potential Effect | Rationale |

|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition | Increased brain acetylcholine levels |

| Monoamine Oxidase (MAO) | Inhibition | Altered norepinephrine and serotonin levels; other tremorogenic drugs inhibit MAO |

| Catechol-O-methyltransferase (COMT) | Modulation | Relevance in Parkinson's disease and catecholamine metabolism |

Metabolite Profiles in Affected Brain Regions

The profound neurochemical and enzymatic changes induced by this compound are reflected in the metabolic profiles of affected brain regions, such as the striatum, cerebellum, and thalamus. While specific metabolomic studies on Tremorine are not extensively documented, research on related conditions like Parkinson's disease and essential tremor provides strong indications of the expected alterations. These changes can be monitored using techniques like nuclear magnetic resonance (NMR) spectroscopy. umn.eduunl.edunih.gov

A key metabolite expected to be altered is gamma-aminobutyric acid (GABA) , the primary inhibitory neurotransmitter in the brain. A decrease in GABAergic transmission is hypothesized to be a contributing factor to tremors. sperlingmedicalgroup.comnih.gov Studies in conditions with tremors have shown reduced levels of GABA, which could lead to disinhibition of neuronal circuits and the generation of rhythmic motor activity. cbucommons.cabohrium.comnih.gov

Conversely, the levels of glutamate (B1630785) , the main excitatory neurotransmitter, are likely to be elevated. youtube.com Increased glutamatergic activity has been observed in tremor conditions and is thought to contribute to the over-excitation of motor pathways. nih.govparkinson.catouchneurology.comnih.gov This imbalance between inhibitory GABAergic and excitatory glutamatergic systems is a hallmark of many movement disorders.

Energy metabolism is also significantly impacted. Lactate (B86563) , a key metabolite in cerebral energy metabolism, is often found at elevated levels in the brain under conditions of high neuronal activity or metabolic stress. nih.govnih.govmdpi.comfrontiersin.org The intense neuronal firing associated with Tremorine-induced tremors would likely lead to an increase in lactate production and accumulation in affected brain regions. sciencedaily.com

Other metabolites that are typically monitored in brain metabolite profiling and could be affected by Tremorine include N-acetylaspartate (NAA) , a marker of neuronal health, creatine and phosphocreatine , which are involved in energy buffering, and choline -containing compounds, which are related to cell membrane turnover. nih.govnih.gov

Table 3: Expected Changes in Metabolite Profiles in Brain Regions Affected by this compound

| Metabolite | Expected Change | Associated Function/Pathology |

|---|---|---|

| Gamma-aminobutyric acid (GABA) | Decrease | Inhibitory neurotransmission, tremor pathogenesis |

| Glutamate | Increase | Excitatory neurotransmission, excitotoxicity |

| Lactate | Increase | Energy metabolism, neuronal activity marker |

| N-acetylaspartate (NAA) | Potential Decrease | Neuronal integrity marker |

| Creatine/Phosphocreatine | Potential Alteration | Energy buffering |

| Choline | Potential Alteration | Cell membrane metabolism |

Cellular and Molecular Responses to Tremorine Dihydrochloride

Receptor Binding and Activation Dynamics

The primary mechanism of action for oxotremorine (B1194727), the active metabolite of tremorine (B1213734), is its function as a non-selective agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). It binds to and activates all five subtypes (M1-M5), mimicking the effect of the endogenous neurotransmitter acetylcholine. This binding initiates a cascade of intracellular events responsible for the compound's physiological effects.

The M1, M3, and M5 receptor subtypes couple to Gq proteins, while the M2 and M4 subtypes couple to Gi/o proteins. Activation of these receptors by oxotremorine leads to a wide range of postsynaptic and presynaptic modulatory effects in the central and peripheral nervous systems. The profound motor disturbances, such as tremors and rigidity, that are characteristic of the tremorine model are largely a result of the overstimulation of these cholinergic pathways in the brain, creating an imbalance with the dopaminergic system.

| Receptor Target | Action of Oxotremorine | Primary Location | General Function |

|---|---|---|---|

| Muscarinic M1 | Agonist | Cortex, Hippocampus | Cognitive function, neuronal excitability |

| Muscarinic M2 | Agonist | Heart, Brainstem | Cardiac inhibition, presynaptic inhibition |

| Muscarinic M3 | Agonist | Smooth muscle, Glands | Smooth muscle contraction, glandular secretion |

| Muscarinic M4 | Agonist | Striatum | Modulation of dopamine (B1211576) release |

| Muscarinic M5 | Agonist | Substantia Nigra | Dopamine release modulation |

| NMDA Receptor | Potentiation (by Oxotremorine-M) | Widespread in CNS | Synaptic plasticity, excitotoxicity |

Signal Transduction Pathways

The activation of muscarinic receptors by oxotremorine initiates a series of intracellular signal transduction cascades that are dependent on the specific G-protein coupled to the receptor subtype.

Muscarinic receptor activation is directly linked to the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. Studies have demonstrated that activation of the M1 muscarinic receptor robustly stimulates the phosphorylation and activation of ERK in brain regions like the hippocampus. nih.gov This M1-mediated ERK activation provides a molecular mechanism by which cholinergic stimulation can influence synaptic plasticity and memory. nih.gov Other research indicates that muscarinic agonists can activate ERK through distinct pathways depending on the specific agonist and receptor subtype; for instance, some pathways are dependent on Protein Kinase C (PKC), while others involve Src-dependent transactivation of the Epidermal Growth Factor (EGF) receptor. physiology.orgnih.gov

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling cascade involved in cell survival and proliferation. wikipedia.org While direct studies linking tremorine specifically to the PI3K/AKT pathway are limited, this pathway is known to be modulated by G-protein coupled receptors and plays a crucial role in the neuroprotective mechanisms that are often studied in the context of neurodegenerative models like Parkinson's disease. nih.govnih.gov The interplay between the PI3K/AKT and MAPK pathways is complex, with both cascades being central to cellular responses to extracellular stimuli and stress. nih.govnih.gov The activation of pro-apoptotic pathways involving c-Jun N-terminal kinase (JNK) and p38 MAPK is a hallmark of cellular stress and neurodegeneration, conditions that are mimicked in neurotoxic animal models. nih.gov

The concept of secondary messengers is fundamental to the action of tremorine's metabolite, oxotremorine. wikipedia.org Upon binding to Gq-coupled receptors (M1, M3, M5), oxotremorine stimulates the enzyme phospholipase C. This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). auctoresonline.org

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. auctoresonline.org The rapid increase in intracellular Ca2+ concentration activates a host of calcium-dependent enzymes, including Calcium/calmodulin-dependent protein kinases (CaM Kinases).

Simultaneously, DAG remains in the plasma membrane and, in conjunction with the increased Ca2+, activates Protein Kinase C (PKC). nih.gov PKC and CaM Kinases then phosphorylate a wide array of substrate proteins, including ion channels, receptors, and transcription factors, thereby altering their function and leading to the cell's ultimate physiological response. nih.govumd.edu For Gi-coupled receptors (M2, M4), activation by oxotremorine inhibits the enzyme adenylyl cyclase, leading to a decrease in the secondary messenger cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA).

| Receptor Subtype | G-Protein | Primary Effector | Key Secondary Messengers | Major Protein Kinases |

|---|---|---|---|---|

| M1, M3, M5 | Gq | Phospholipase C | IP3, DAG, Ca²+ | PKC, CaM Kinases |

| M2, M4 | Gi | Adenylyl Cyclase (Inhibition) | cAMP (decreased) | PKA (decreased activity) |

Neuroinflammation and Immune Cell Activation (e.g., Microglia)

Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases. dntb.gov.uamdpi.com In this context, microglia, the resident immune cells of the central nervous system, play a central role. frontiersin.org Upon activation by pathological stimuli, microglia transition from a resting state to an activated phenotype, releasing a variety of factors including pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and reactive oxygen species. frontiersin.orgnih.gov

While tremorine is used to model the motor symptoms of Parkinson's disease, its direct effects on inducing a full neuroinflammatory cascade are less characterized than toxin-based models like MPTP or 6-OHDA. However, studies using oxotremorine have shown that cholinergic stimulation can modulate neuroinflammatory processes. Research has demonstrated that Oxotremorine-M can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in the rat hippocampus. nih.gov This suggests that cholinergic signaling has a complex, modulatory role in neuroinflammation rather than being purely pro-inflammatory. The activation of microglia is a key event, and influencing this process through cholinergic receptors could represent a mechanism for altering the course of neuroinflammation. frontiersin.orgnih.gov

Oxidative Stress Induction and Mitochondrial Dysfunction

The tremorine-induced model of parkinsonism functionally mimics a state of profound cellular stress. A key feature of neurodegenerative disorders like Parkinson's disease is mitochondrial dysfunction and the resultant oxidative stress. nih.govnih.govmdpi.commdpi.com Neurotoxins used in other Parkinson's models, such as MPTP and rotenone (B1679576), are known to directly inhibit Complex I of the mitochondrial electron transport chain. nih.gov This inhibition leads to impaired ATP production and a significant increase in the generation of reactive oxygen species (ROS), which overwhelms cellular antioxidant defenses and causes oxidative damage to lipids, proteins, and DNA. nih.gov

Although tremorine does not act as a direct mitochondrial toxin, the massive cholinergic overstimulation it induces creates a state of neuronal hyperexcitability. This heightened metabolic demand can stress the mitochondrial respiratory chain, potentially leading to increased ROS production as a secondary consequence. In contrast to this model of induced stress, studies on oxotremorine in other contexts have revealed neuroprotective potential. For example, in cellular models of Alzheimer's disease, oxotremorine treatment was shown to counteract oxidative stress and block mitochondrial impairment induced by amyloid-beta peptide exposure. nih.govnih.gov This included preserving mitochondrial membrane potential and reducing mitochondrial swelling. nih.gov This highlights the dual nature of intense cholinergic stimulation: while it can induce a state of cellular stress in a healthy system, it may also activate protective pathways that counteract pre-existing mitochondrial dysfunction.

Protein Aggregation and Pathology (e.g., Alpha-Synuclein) in Tremorine-Related Animal Models

A defining pathological hallmark of Parkinson's disease is the intracellular aggregation of the protein alpha-synuclein (B15492655) (α-syn) into inclusions known as Lewy bodies. nih.govmanchester.ac.ukfrontiersin.org This protein misfolding and aggregation is considered a key event in the progressive dysfunction and death of dopaminergic neurons. nih.govnih.gov Consequently, many modern animal models of Parkinson's disease are specifically designed to replicate this α-synuclein pathology, either through genetic overexpression of the protein or by injecting pre-formed α-synuclein fibrils to seed aggregation. manchester.ac.ukfrontiersin.orgnih.gov

The tremorine model, however, predates the discovery of alpha-synuclein's role in Parkinson's disease. It is primarily a pharmacological model that reproduces the acute motor symptoms of the disease—tremor, rigidity, akinesia—by inducing a severe cholinergic/dopaminergic imbalance. There is limited evidence to suggest that the acute or sub-acute administration of tremorine induces the characteristic aggregation of alpha-synuclein seen in the human disease or in more modern genetic and toxin models. youtube.com Therefore, the tremorine model is considered highly valuable for studying the neurochemical circuits underlying parkinsonian motor deficits and for screening drugs that provide symptomatic relief, but it is not typically used to investigate the mechanisms of alpha-synuclein aggregation or to test therapies aimed at preventing this core pathological process. youtube.com

Role in Neurodegeneration within Model Systems

Tremorine dihydrochloride (B599025) is instrumental in creating animal models that exhibit key characteristics of neurodegenerative disorders, most notably Parkinson's disease. The administration of this compound triggers a cascade of events that mimic the neurochemical imbalances observed in such conditions. A central aspect of the tremorine model is its impact on the interplay between the cholinergic and dopaminergic systems. As a cholinergic agonist, tremorine stimulates muscarinic acetylcholine receptors, leading to a relative overactivity of the cholinergic system. This hyperactivity is thought to disrupt the delicate balance with the dopamin-ergic system, which is crucial for motor control.

The neurodegenerative process in these models is believed to be initiated by this cholinergic-dopaminergic imbalance, which puts significant stress on dopaminergic neurons, particularly in the substantia nigra. While tremorine is primarily recognized for inducing motor symptoms like tremors and rigidity, these functional deficits are considered manifestations of underlying neuronal distress and dysfunction. The model allows researchers to study the downstream consequences of sustained cholinergic overstimulation on neuronal health and survival, providing a window into the early stages of neurodegenerative processes.

Neuronal Death and Neurodegeneration Processes within Tremorine Models

The administration of Tremorine dihydrochloride in animal models initiates a complex and multifaceted process of neuronal injury and death, reflecting key pathological mechanisms implicated in human neurodegenerative diseases. The primary target of this neurotoxic cascade appears to be the dopaminergic neurons of the substantia nigra, a brain region critically involved in motor control and profoundly affected in Parkinson's disease. The degeneration of these neurons is a hallmark of the disease's progression.

The cellular and molecular responses to tremorine involve several interconnected pathways that culminate in neuronal demise. These processes include oxidative stress, mitochondrial dysfunction, and neuroinflammation, which collectively create a hostile environment for neuronal survival.

Oxidative Stress: One of the initial cellular responses to tremorine-induced neurotoxicity is a surge in oxidative stress. This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms. The overstimulation of cholinergic receptors is thought to contribute to increased metabolic activity and, consequently, higher levels of ROS. These highly reactive molecules can inflict widespread damage on essential cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and triggering apoptotic pathways.

Mitochondrial Dysfunction: The mitochondria, being the primary sites of cellular energy production and a major source of ROS, are particularly vulnerable to the effects of tremorine. Evidence from related neurotoxic models suggests that the compound may impair the function of the mitochondrial electron transport chain. This impairment not only reduces the production of ATP, the cell's main energy currency, but also exacerbates the generation of ROS, creating a vicious cycle of mitochondrial damage and oxidative stress. Dysfunctional mitochondria can also initiate the intrinsic apoptotic pathway by releasing pro-apoptotic factors like cytochrome c into the cytoplasm.

Neuroinflammation: The initial neuronal injury caused by tremorine can trigger a neuroinflammatory response, characterized by the activation of microglia, the resident immune cells of the brain. While initially a protective response, chronic microglial activation can become detrimental. Activated microglia release a variety of pro-inflammatory cytokines and chemokines, which can further contribute to neuronal damage and death. This sustained inflammatory state is a common feature in the progression of many neurodegenerative disorders.

Together, these processes—oxidative stress, mitochondrial dysfunction, and neuroinflammation—create a toxic milieu that drives the progressive degeneration and death of dopaminergic neurons in tremorine-based models of neurodegeneration.

| Pathological Process | Key Cellular and Molecular Events | Consequence for Neurons |

| Oxidative Stress | - Increased production of Reactive Oxygen Species (ROS)- Depletion of antioxidant defenses- Damage to lipids, proteins, and DNA | - Cellular dysfunction- Initiation of apoptosis |

| Mitochondrial Dysfunction | - Impaired electron transport chain function- Decreased ATP production- Increased ROS generation- Release of pro-apoptotic factors | - Energy deficit- Amplified oxidative stress- Activation of intrinsic apoptotic pathway |

| Neuroinflammation | - Activation of microglia- Release of pro-inflammatory cytokines and chemokines | - Exacerbation of neuronal injury- Promotion of a chronic inflammatory state |

Neural Circuitry and Brain Region Involvement

Nigrostriatal Pathway Dysfunction in Tremorine-Induced Models

The nigrostriatal pathway, a critical dopaminergic tract connecting the substantia nigra pars compacta (SNc) with the dorsal striatum, plays a significant role in motor control. wikipedia.org Dysfunction in this pathway is a hallmark of Parkinson's disease, which is characterized by symptoms such as tremor. wikipedia.org In tremorine-induced models, evidence suggests that the integrity of this pathway is crucial for the expression of tremor.

Studies involving the lesioning of monoamine pathways have demonstrated that the destruction of nigrostriatal and mesolimbic dopamine (B1211576) (DA) neurons can reduce the intensity of tremorine-induced tremor. nih.gov Specifically, unilateral injection of 6-hydroxydopamine (6-OHDA) to lesion these pathways resulted in a decrease in tremor in the contralateral leg. nih.gov This suggests that intact dopaminergic signaling within the nigrostriatal system is necessary for the full manifestation of tremorine's effects.

Further research using oxotremorine (B1194727), a potent muscarinic agonist and a metabolite of tremorine (B1213734), has shown that it increases the metabolism of dopamine in the corpus striatum. nih.gov This is evidenced by a significant increase in the levels of homovanillic acid (HVA), a major dopamine metabolite, following oxotremorine administration. nih.gov This alteration in dopamine turnover indicates a direct or indirect influence of muscarinic agonism on the functional state of the nigrostriatal pathway, contributing to the tremorgenic effect. The interplay between the cholinergic system, which tremorine potently stimulates, and the dopaminergic system within the striatum is a key element in the pathophysiology of this type of tremor.

Cerebellar and Olivocerebellar Circuitry in Tremorogenesis

The cerebellum and its connections, particularly the olivocerebellar circuit, are strongly implicated in the generation of tremors. This circuit, involving the inferior olive, climbing fibers, Purkinje cells, and deep cerebellar nuclei, is thought to function as a central oscillator for rhythmic movements. In models of tremor induced by agents like harmaline (B1672942), which shares mechanistic similarities with tremorine, the inferior olivary nucleus is a primary site of action, generating rhythmic discharges that drive the tremor. nih.gov

While tremorine's primary actions are considered to be central cholinergic, the resulting tremulous activity involves the cerebellum. Studies examining neuronal activation via c-Fos expression, a marker for neuronal activity, show that oxotremorine administration leads to the extensive distribution of c-Fos-positive neurons in the cerebellum. nih.gov This indicates a significant engagement of cerebellar circuitry in response to the cholinergic stimulation.

However, a key distinction has been observed between harmaline- and oxotremorine-induced tremors concerning the inferior olive. While harmaline strongly activates the inferior olivary nucleus, this region is not significantly involved in the c-Fos expression pattern following oxotremorine administration. nih.gov This suggests that while the cerebellum is a crucial component of the network expressing tremorine-induced tremor, the primary oscillatory drive may not originate from the inferior olive, unlike in harmaline-induced tremor. Instead, the cholinergic hyperactivity initiated by tremorine likely engages the cerebellum as a critical node for the expression and modulation of the tremor, but not necessarily its genesis.

Basal Ganglia Connectivity and Alterations

The basal ganglia, a group of subcortical nuclei, are fundamental for motor control, and their dysfunction is central to many movement disorders. The tremor induced by muscarinic cholinomimetics like tremorine is believed to originate within the neostriatum, a key input nucleus of the basal ganglia. nih.gov From the neostriatum, the tremorgenic signals are propagated through various efferent pathways.

Research involving targeted lesions within the basal ganglia has provided significant insights into the specific pathways mediating tremorine-induced tremor. These studies have shown that the intensity and frequency of the tremor are influenced by different efferent pathways. nih.gov

Key Findings from Lesion Studies in Tremorine-Induced Models:

| Lesioned Brain Region | Effect on Tremor Intensity | Effect on Tremor Frequency | Implied Role |

| Neostriatum | Reduced in contralateral leg | Not specified | Origin of tremorgenic signal |

| Globus Pallidus | No effect | No effect | Not a primary mediator |

| Entopeduncular Nucleus | Reduced in contralateral leg | Reduced | Part of the pathway for both intensity and frequency |

| Subthalamic Nucleus | Reduced in contralateral leg | Reduced | Critical node for tremor propagation |

| Substantia Nigra | No effect | No effect | Not directly involved in this tremor model |

This table summarizes the effects of unilateral lesions on tremorine-induced tremor in rats. nih.gov

These findings suggest that strio-entopeduncular-cortical projections are crucial for determining the intensity of the tremor, while projections to the midbrain and brainstem are more involved in setting its frequency. nih.gov The subthalamic nucleus and the entopeduncular nucleus (the rodent equivalent of the globus pallidus internus) are critical nodes in the circuit through which tremorine exerts its effects. Lesions in these areas effectively reduce both the intensity and frequency of the tremor, highlighting their central role in the propagation of the aberrant signaling that underlies the tremor. nih.gov

Regional Brain Specificity of Tremorine-Induced Effects

The effects of tremorine are not uniform across the brain; rather, they exhibit a distinct regional specificity. This has been demonstrated through studies measuring neuronal activation patterns following the administration of tremorine's active metabolite, oxotremorine.

Using c-Fos expression as a marker of neuronal activation, researchers have mapped the brain regions that are most responsive to cholinergic stimulation by oxotremorine. These studies reveal a widespread activation of neurons in the basal ganglia nuclei and the cerebellum. nih.gov This aligns with the findings from lesion studies, which implicate these structures as central to the tremorgenic effects of the compound. nih.gov

Interestingly, while the basal ganglia and cerebellum show robust c-Fos expression, the inferior olive is not significantly activated by oxotremorine, distinguishing it from other tremor models like that induced by harmaline. nih.gov Another region that has been identified as a potential direct target for tremorine is the superior colliculus. nih.gov This area has a high density of muscarinic receptors, and its unilateral removal has been shown to reduce the intensity of tremorine-induced tremor in both legs. nih.gov

Brain Regions with Notable c-Fos Expression Following Oxotremorine Administration:

Basal Ganglia Nuclei: Extensive distribution of c-Fos-positive neurons, indicating a high level of activation.

Cerebellum: Widespread c-Fos expression, highlighting its involvement in the tremor network. nih.gov

Reticular Thalamic Nucleus: Strong c-Fos expression, likely due to the muscarinic effects of oxotremorine. nih.gov

Inferior Olivary Nucleus: Notably, this region does not show significant c-Fos expression, suggesting it is not a primary site of action for oxotremorine-induced tremor. nih.gov

These patterns of regional activation underscore that tremorine-induced tremor is the result of a network-level dysfunction, initiated by potent cholinergic stimulation, with the basal ganglia and cerebellum being key structures in the expression of the resulting motor abnormalities.

Comparative Studies with Other Animal Models of Neurodegeneration

Distinguishing Tremorine (B1213734) Models from Toxin-Induced Parkinsonism Models (e.g., MPTP, 6-OHDA, Rotenone (B1679576), Reserpine)

A primary distinction between the tremorine model and other toxin-induced models of Parkinsonism lies in the targeted neurotransmitter system and the underlying mechanism of pathology. Tremorine primarily induces its effects through the cholinergic system, whereas toxins like MPTP, 6-OHDA, rotenone, and reserpine (B192253) predominantly target the dopaminergic system, which is the main system affected in Parkinson's disease.

The tremorine model is characterized by the central cholinergic agonist effects of its active metabolite, oxotremorine (B1194727). This leads to symptoms such as tremor, ataxia, and salivation, which are largely a result of overstimulation of muscarinic acetylcholine (B1216132) receptors. This model is particularly useful for studying tremor and for screening potential anti-tremor therapeutics, especially those with anticholinergic properties. However, it does not replicate the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological hallmark of Parkinson's disease.

In contrast, other neurotoxin models are designed to mimic this dopaminergic degeneration.

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is a protoxin that, once metabolized to MPP+, is selectively taken up by dopaminergic neurons via the dopamine (B1211576) transporter. youtube.comyoutube.com Inside the neurons, it inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death. youtube.comyoutube.com This results in a significant and relatively specific lesion of the nigrostriatal pathway, closely resembling the dopaminergic cell loss seen in Parkinson's disease. youtube.com

6-OHDA (6-hydroxydopamine) is another neurotoxin that is selectively taken up by catecholaminergic neurons, including dopaminergic neurons. nih.gov Its toxicity is mediated by the generation of reactive oxygen species and the induction of oxidative stress, leading to neuronal death. nih.govbiorxiv.org Unlike MPTP, 6-OHDA does not cross the blood-brain barrier and must be directly injected into the brain. nih.gov

Rotenone is a pesticide that also acts as a potent inhibitor of mitochondrial complex I. researchgate.net Its lipophilic nature allows it to cross the blood-brain barrier, and systemic administration can produce features of Parkinsonism, including nigrostriatal dopaminergic degeneration. researchgate.net Some studies suggest that rotenone models may also replicate the formation of protein aggregates similar to Lewy bodies. researchgate.net

Reserpine depletes monoamines, including dopamine, from presynaptic vesicles by inhibiting the vesicular monoamine transporter 2 (VMAT2). jneurosci.orgeurekalert.org This leads to a functional dopamine deficit and produces motor impairments akin to Parkinsonism, such as akinesia. jneurosci.org However, the reserpine model does not typically cause significant neurodegeneration, and its effects are generally reversible. jneurosci.org

The following table provides a comparative overview of these models:

Comparison with Genetic Models of Parkinsonism (e.g., Alpha-Synuclein (B15492655), LRRK2)

Genetic models of Parkinsonism are based on mutations in genes that are known to cause familial forms of Parkinson's disease. These models are invaluable for investigating the molecular pathways implicated in the disease's pathogenesis. The most common genetic models involve the overexpression of alpha-synuclein (SNCA) or mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene.

The fundamental difference between the tremorine model and these genetic models is that tremorine induces an acute pharmacological response, while genetic models aim to replicate the chronic and progressive neurodegeneration driven by a specific genetic defect.

Alpha-Synuclein (SNCA) Models: These models typically involve the overexpression of wild-type or mutant forms of human alpha-synuclein. nih.govmdpi.com Alpha-synuclein is a major component of Lewy bodies, the pathological protein aggregates found in the brains of Parkinson's disease patients. nih.gov These models can recapitulate aspects of synucleinopathy, including protein aggregation, progressive loss of dopaminergic neurons, and motor deficits. nih.govmdpi.com They are instrumental in studying the mechanisms of protein misfolding, aggregation, and cell-to-cell transmission of pathology.

LRRK2 Models: Mutations in the LRRK2 gene are a common cause of both familial and sporadic Parkinson's disease. nih.gov Animal models with LRRK2 mutations, such as the common G2019S mutation, often exhibit age-dependent, albeit sometimes subtle, dopaminergic dysfunction and increased vulnerability to neurotoxins. nih.gov These models are crucial for studying the role of kinase activity and other cellular processes regulated by LRRK2 in the pathogenesis of Parkinson's disease. nih.gov

The tremorine model, by contrast, does not involve any genetic manipulation and does not replicate the underlying molecular pathology associated with alpha-synuclein or LRRK2 mutations. Its effects are immediate and transient, focusing on the symptomatic manifestation of tremor through cholinergic pathways. Genetic models, on the other hand, often have a delayed and progressive phenotype, aiming to mirror the long-term neurodegenerative process of the human disease.

The following table summarizes the key distinctions:

Invertebrate and Lower Vertebrate Models (e.g., Drosophila, C. elegans, Zebrafish) in Neurodegeneration Research

Invertebrate and lower vertebrate models, such as the fruit fly (Drosophila melanogaster), the nematode worm (Caenorhabditis elegans), and the zebrafish (Danio rerio), have become powerful tools in neurodegeneration research due to their genetic tractability, short lifespans, and amenability to high-throughput screening.

These models have been used extensively to study the function of genes implicated in Parkinson's disease, including alpha-synuclein and LRRK2, and to model the effects of neurotoxins like MPTP and rotenone. researchgate.netbioengineer.org For instance, expressing human alpha-synuclein in Drosophila can lead to age-dependent loss of dopaminergic neurons and locomotor deficits. jneurosci.orgbioengineer.org Similarly, C. elegans has been used to study the selective degeneration of dopaminergic neurons in response to toxins like 6-OHDA. nih.gov The zebrafish, as a vertebrate, possesses a more complex nervous system that shares anatomical and molecular homology with mammals, making it a useful model for studying neurodevelopment and the effects of neurotoxicants. mdpi.comnih.gov

While the cholinergic system is conserved in these organisms and is essential for their nervous system function, the use of tremorine or similar cholinergic agonists to model neurodegenerative aspects is not as established as the genetic and dopaminergic toxin models. Current time information in Los Angeles, CA, US. However, these simpler systems offer a potential platform to investigate the fundamental cellular and circuit-level consequences of cholinergic dysfunction. For example, C. elegans mutants with altered cholinergic transmission have been used to study neuromuscular function. mdpi.com

The primary value of these models in the context of neurodegeneration research lies in their utility for large-scale genetic and compound screens to identify modifiers of neurotoxicity and neurodegeneration. A tremorine-based model in these organisms could potentially be used to screen for compounds that modulate cholinergic signaling, though this application is less common than their use in modeling the core dopaminergic and proteinopathy aspects of Parkinson's disease.

The following table outlines the comparative features of these models:

Integrated Models Incorporating Genetic and Environmental Factors (e.g., "Double-Hit" Models)

The etiology of sporadic Parkinson's disease is thought to involve a complex interplay between genetic susceptibility and environmental factors. nih.gov To better replicate this, "double-hit" or "two-hit" models have been developed. These models combine a genetic predisposition with an environmental insult, such as exposure to a neurotoxin. nih.govnih.gov

For example, a mouse model with a genetic mutation that makes it more susceptible to neurodegeneration might be exposed to a low dose of MPTP that would be sub-threshold for causing pathology in a wild-type animal. nih.gov This approach can unmask the pathogenic effects of a genetic variant or reveal synergistic toxicity between the genetic and environmental factors. Such models are considered to have high construct validity as they more closely mimic the likely multifactorial nature of human neurodegenerative diseases.

The tremorine model, in its classic application, is an acute, single-hit pharmacological model. It does not inherently incorporate a genetic component. However, the concept of a "double-hit" could be applied by administering tremorine to a genetically modified animal. For instance, an animal with a mutation affecting cholinergic receptor sensitivity or acetylcholine metabolism could be challenged with tremorine to investigate how this genetic background alters the response to a cholinergic insult. While not a model of progressive neurodegeneration in the same vein as combining a LRRK2 mutation with a pesticide, this approach could be valuable for studying gene-environment interactions within the cholinergic system and their relevance to motor control and tremor.

The development of integrated models represents a move towards more nuanced and etiologically relevant replicas of neurodegenerative diseases. While the tremorine model's primary utility remains in the study of acute cholinergic effects, its potential use in a "double-hit" paradigm highlights the flexibility of these experimental approaches in addressing specific scientific questions.

Structure Activity Relationships Sar in Tremorine Analogs

Elucidating Structural Features Correlated with Tremorogenic Activity

The tremorogenic activity of tremorine (B1213734) analogs is intrinsically linked to their ability to act as agonists at muscarinic acetylcholine (B1216132) receptors in the central nervous system. SAR studies have identified several key structural components of the tremorine/oxotremorine (B1194727) scaffold that are critical for this activity. The prototypical molecule consists of a terminal nitrogenous ring, a four-carbon acetylenic chain, and a second nitrogen-containing group.

Key findings from various structural modifications include:

The Terminal Nitrogen Group: The tertiary nitrogen of the pyrrolidine (B122466) ring is essential for activity. Conversion of this tertiary amine to a quaternary ammonium (B1175870) salt, as in oxotremorine-M, generally enhances potency due to a more permanent positive charge which strengthens the ionic interaction with a conserved aspartate residue in the muscarinic receptor binding pocket.

The Acetylenic Triple Bond: The rigidity conferred by the C-C triple bond in the four-carbon chain is crucial for establishing the correct distance and spatial orientation between the two nitrogenous functions. Saturation of this bond to a double or single bond typically leads to a significant decrease in muscarinic agonist activity.

The Pyrrolidone/Pyrrolidine Ring: Tremorine possesses a pyrrolidine ring, which is metabolized in vivo to the 2-pyrrolidone lactam ring of oxotremorine. This lactam moiety in oxotremorine is a critical feature for high-efficacy agonism. Modifications to this ring, such as altering its size or substituents, can drastically change both the affinity and the intrinsic efficacy of the molecule.